methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate
Description
2-(4-Oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a quinazolinone-acetamide hybrid characterized by a 4-phenoxyphenyl group attached via an acetamide linker to a 4-oxoquinazolin-3(4H)-yl core. The phenoxyphenyl moiety enhances hydrophobic interactions, while the quinazolinone core facilitates hydrogen bonding, making it a versatile template for drug design .
Properties
IUPAC Name |
methyl 4-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-13-7-8-14-15(9-13)21-18(20-14)26-10-16(22)19-12-5-3-11(4-6-12)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHPKFJJSZUSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Amidation: The thioacetylated benzimidazole is further reacted with methyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The methoxy group on the benzimidazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H17N3O4S
Molecular Weight : 371.4 g/mol
IUPAC Name : Methyl 4-[[2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl]amino]benzoate
The compound features a benzimidazole core, which is known for its biological activity and therapeutic potential, particularly in anti-cancer and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate, as promising anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.
Case Study: In vitro Studies
A study demonstrated that derivatives of benzimidazole exhibited cytotoxic effects against several cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial activities. The presence of the thioacetyl group enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 4-(...) | Staphylococcus aureus | 32 µg/mL |
| Methyl 4-(...) | Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzimidazole ring and the thioacetyl group can lead to enhanced potency and reduced toxicity.
Research Findings
A comparative analysis of similar compounds revealed that modifications at specific positions on the benzimidazole ring significantly affected their biological activity, paving the way for rational drug design .
Formulation Development
The compound's solubility profile is essential for its formulation in pharmaceutical applications. Research has focused on improving solubility through various techniques such as salt formation and the use of solubilizing agents.
Case Study: Formulation Techniques
A recent formulation study indicated that using cyclodextrin as a solubilizing agent increased the bioavailability of similar benzimidazole compounds significantly .
Mechanism of Action
The mechanism of action of methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs, their substituents, molecular weights, melting points, and biological activities:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Effects: Halogenation (e.g., Cl, F in ) increases binding affinity via hydrophobic/halogen bonding but may elevate toxicity. Bulky Groups (e.g., trifluoromethyl in ) enhance target specificity but may lower solubility.
- Melting Points : Higher melting points (e.g., 325–328°C for 11r ) correlate with strong intermolecular forces (e.g., nitro group dipole interactions), suggesting crystalline stability.
Pharmacokinetic Considerations
- logP and Solubility :
- Metabolic Stability :
Biological Activity
Methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and research findings related to this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H17N3O4S
- Molecular Weight : 373.46 g/mol
The structure features a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of the thioacetyl group enhances its reactivity and potential biological activity.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-methoxy-1H-benzimidazole with an appropriate acylating agent followed by esterification processes. This method allows for the introduction of various substituents that can modulate biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole possess significant antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, derivatives with similar structural features to this compound showed promising results against:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Klebsiella pneumoniae | 2.60 |
These findings indicate that modifications in the benzimidazole structure can significantly enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using human colorectal carcinoma cell lines (HCT116) showed that certain benzimidazole derivatives had IC50 values lower than standard chemotherapeutic agents, indicating superior efficacy:
| Compound | IC50 (µM) | Standard Drug (5-FU) | IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 9.99 | |
| N18 | 4.53 |
These results suggest that compounds with benzimidazole scaffolds may act by inhibiting key metabolic pathways in cancer cells, making them attractive candidates for further development .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Studies : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties against a panel of pathogens, demonstrating significant activity, particularly against resistant strains .
- Anticancer Research : In a comparative study, several derivatives were tested against various cancer cell lines, showcasing their ability to induce apoptosis and inhibit cell proliferation more effectively than traditional chemotherapeutics .
Q & A
Q. What synthetic routes are effective for preparing methyl 4-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate?
- Methodological Answer: The synthesis typically involves coupling a benzimidazole-thiol intermediate with a methyl 4-aminobenzoate derivative. For example, describes similar benzimidazole-thioether syntheses using nucleophilic substitution reactions under reflux conditions (e.g., ethanol at 65°C for 4–8 hours). Key steps include:
- Activation of the thiol group via deprotonation (e.g., using NaOH or TBAB) .
- Coupling with an acetyl chloride derivative (e.g., chloroacetyl chloride) to form the thioacetamide bridge .
- Final purification via recrystallization (methanol or ethanol) .
Reaction progress can be monitored using TLC, and intermediates should be characterized via IR (e.g., υ~1721 cm⁻¹ for ester C=O) and NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer: A multi-technique approach is required:
- IR Spectroscopy: Identify functional groups (e.g., ester C=O at ~1720 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- NMR (¹H/¹³C): Assign protons (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons in benzimidazole at δ 7.0–8.5 ppm) and carbons (e.g., carbonyl carbons at δ 165–175 ppm) .
- Elemental Analysis: Verify purity (>98%) by comparing calculated vs. experimental C/H/N/S values .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆N₃O₄S: ~370.09) .
Q. What safety precautions are necessary during handling?
- Methodological Answer: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Key precautions include:
- Storage: Keep in airtight containers, away from heat and light, in well-ventilated areas .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .
- Waste Disposal: Follow institutional guidelines for halogenated/organosulfur waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer: Systematic optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol/water mixtures improve recrystallization .
- Catalyst Selection: Phase-transfer catalysts (e.g., TBAB) or EDTA can reduce side reactions in biphasic systems .
- pH Control: Maintain pH 8–9 during thiol coupling to prevent premature ester hydrolysis .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. How to resolve discrepancies in spectral data or elemental analysis?
- Methodological Answer: Contradictions often arise from impurities or tautomerism (e.g., benzimidazole NH ↔ thione forms). Strategies include:
- Repurification: Use column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
- Isotopic Labeling: Track unexpected peaks (e.g., deuterated solvents for exchangeable protons) .
Q. How to study the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer: Combine computational and experimental approaches:
- Molecular Docking: Use AutoDock or Schrödinger to predict binding modes with targets like CYP450 enzymes (docking scores < -7 kcal/mol suggest strong binding) .
- Enzyme Assays: Measure inhibition kinetics (e.g., IC₅₀ via fluorometric assays) using recombinant CYP isoforms .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
Q. How to evaluate stability under varying physicochemical conditions?
- Methodological Answer: Design stress-testing protocols:
- Thermal Stability: Incubate at 40–60°C for 1–4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Hydrolytic Stability: Expose to buffers (pH 1–13) and analyze by LC-MS for ester hydrolysis products .
- Photostability: Use UV chambers (ICH Q1B guidelines) to assess light-induced degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
